2-(3,4-dichlorophenyl)-N-methylacetamide
Description
Nomenclature and Chemical Structure of 2-(3,4-dichlorophenyl)-N-methylacetamide
The precise arrangement of atoms in a molecule dictates its chemical properties and biological activity. The nomenclature of this compound provides a clear description of its structure. The "2-(3,4-dichlorophenyl)" portion indicates that a phenyl group, substituted with two chlorine atoms at the 3rd and 4th positions, is attached to the second carbon of the acetamide (B32628) backbone. The "N-methylacetamide" part specifies an acetamide group where a methyl group is bonded to the nitrogen atom.
The presence of the dichlorophenyl group and the N-methylacetamide moiety are key features that influence the molecule's reactivity, solubility, and ability to interact with biological systems. The amide bond, for instance, can act as both a hydrogen bond donor and acceptor, a crucial feature for binding to proteins and other biological macromolecules.
Table 1: Chemical Properties and Identifiers for this compound and Related Isomers Note: Data for the specific title compound is limited in public databases; therefore, data for closely related isomers are provided for context and comparison.
| Property | This compound | N-(3,4-Dichlorophenyl)-N-methylacetamide bldpharm.com | 2-(2,3-dichlorophenyl)-N-methylacetamide nih.gov |
| Molecular Formula | C₉H₉Cl₂NO | C₉H₉Cl₂NO | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol | 218.08 g/mol | 218.08 g/mol |
| CAS Number | Not available | 40233-28-1 | 17882577 (CID) |
| Structure | 3,4-Cl₂C₆H₃-CH₂-CO-NHCH₃ | 3,4-Cl₂C₆H₃-N(CH₃)-CO-CH₃ | 2,3-Cl₂C₆H₃-CH₂-CO-NHCH₃ |
Overview of its Role as a Core Scaffold in Chemical Biology and Medicinal Chemistry
In medicinal chemistry, a "scaffold" or "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. mdpi.com The this compound structure serves as a valuable scaffold because it can be readily modified at several positions to create a library of derivative compounds. These derivatives can then be screened for various biological activities.
The dichlorophenyl group is a common feature in many pharmacologically active compounds. For example, the antidepressant sertraline (B1200038) contains a 3,4-dichlorophenyl moiety, which is crucial for its activity as a serotonin (B10506) reuptake inhibitor. researchgate.net Researchers often use this group as a starting point to design new molecules that target biogenic amine transporters. nih.gov The acetamide portion of the molecule is also a key functional group in drug design, contributing to the pharmacokinetic properties of a compound and its ability to form stable interactions with protein targets. researchgate.net
While direct research singling out this compound as a specific starting scaffold is not extensively documented in publicly available literature, the individual components of its structure are well-established pharmacophores. The synthesis of various substituted phenylacetamide derivatives is a common strategy in the development of compounds with potential analgesic, anti-inflammatory, and antimicrobial activities. researchgate.net The general approach involves reacting substituted phenylacetic acids with amines to create a diverse range of amides for biological evaluation.
Historical Context of Related Acetamide Derivatives in Scientific Research
The acetamide functional group has a long and significant history in scientific research and pharmacology. patsnap.com Acetamide itself, the simplest amide derived from acetic acid, is used in research as a solvent and plasticizer. patsnap.com However, it is the vast family of N-substituted acetamide derivatives that has had a profound impact on medicine. patsnap.comnih.gov
One of the most well-known examples is paracetamol (acetaminophen), an N-arylacetamide that has been a widely used analgesic and antipyretic agent for decades. nih.gov The success of paracetamol highlighted the potential of the acetamide scaffold in developing effective therapeutic agents. Over the years, countless acetamide derivatives have been synthesized and evaluated for a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties. nih.govarchivepp.com
The amide bond's stability and its capacity for hydrogen bonding make it an ideal linker in drug molecules. researchgate.net Researchers have utilized the acetamide moiety to create prodrugs, improve the chemical properties of compounds, and design enzyme inhibitors. researchgate.net For instance, N-substituted acetamides have been investigated for their ability to inhibit enzymes like cyclooxygenase-II (COX-II), which is involved in inflammation. archivepp.comresearchgate.net The historical and ongoing research into acetamide derivatives underscores the enduring importance of this chemical class in the quest for new and improved medicines. patsnap.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12-9(13)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFORRLIKRTSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3,4 Dichlorophenyl N Methylacetamide and Its Derivatives
Established Synthetic Pathways
The construction of the acetamide (B32628) linkage in 2-(3,4-dichlorophenyl)-N-methylacetamide and its derivatives is central to its synthesis. Established methods provide reliable and versatile approaches to achieve this transformation.
Acylation and Elimination Strategies
A prevalent and direct method for the synthesis of N-substituted amides is the acylation of an amine with an acyl chloride. In the context of this compound, this involves the reaction of methylamine with 2-(3,4-dichlorophenyl)acetyl chloride. The reaction proceeds through a nucleophilic addition-elimination mechanism where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct that is formed. The reaction between methylamine and acetyl chloride is known to be vigorous, often producing a white solid mixture of the N-substituted amide and the amine hydrochloride salt. libretexts.org
A general representation of this acylation reaction is as follows:
Reaction Scheme for Acylation of Methylamine
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|---|---|---|
| 2-(3,4-dichlorophenyl)acetyl chloride | Methylamine (CH₃NH₂) | This compound | Hydrogen Chloride (HCl) |
This method is widely applicable and can be adapted for the synthesis of a variety of N-aryl and N-alkyl acetamides.
Coupling Reactions
Modern organic synthesis frequently employs coupling reactions for the formation of carbon-nitrogen bonds. While the classical approach for synthesizing N-aryl amides often involves the cross-coupling of amides with aryl halides, these methods can sometimes be limited by the need for transition metal catalysts and potentially harsh reaction conditions. commonorganicchemistry.com
More contemporary approaches might involve the use of boronic acids in copper-mediated N-imination reactions, which can be extended to the preparation of N-substituted amides. mdma.ch These reactions can offer milder conditions and broader functional group tolerance compared to traditional methods. For the synthesis of this compound, a coupling strategy could theoretically involve the reaction of a suitable 3,4-dichlorophenyl precursor with an N-methylacetamide synthon, facilitated by a metal catalyst.
Microwave-Assisted Synthesis Approaches for Acetamide Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. libretexts.org This technology has been successfully applied to the synthesis of amides directly from carboxylic acids and amines, often under solvent-free conditions. uni.luchemsynthesis.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. libretexts.org
For the synthesis of acetamide derivatives, microwave-assisted methods can facilitate the direct condensation of a carboxylic acid with an amine. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. libretexts.orguni.lu The synthesis of N-aryl-2-(indol-3-yl)acetamide derivatives, for example, has been efficiently achieved through a four-component reaction under microwave irradiation. libretexts.org This suggests that a similar microwave-assisted approach could be developed for the synthesis of this compound from 3,4-dichlorophenylacetic acid and methylamine.
Precursor Chemistry and Intermediate Synthesis
The availability and synthesis of key precursors and intermediates are critical for the successful production of this compound.
Role of 3,4-Dichloroaniline in Related Acetamide Synthesis
3,4-Dichloroaniline is a significant precursor in the synthesis of various biologically active compounds, including herbicides and N-acylamino amides. doubtnut.comprepchem.com It is produced by the hydrogenation of 3,4-dichloronitrobenzene. libretexts.org While not a direct precursor to this compound via the most straightforward acylation route, its chemistry is relevant to the synthesis of structurally related acetamides. For instance, new N-acylamino amides have been synthesized from the reaction of 3,4-dichloroaniline with N-acylamino acids. doubtnut.com This highlights the versatility of 3,4-dichloroaniline as a building block in the synthesis of complex amide-containing molecules.
Synthesis of α-Diazo Amide Intermediates
α-Diazo amides are valuable intermediates in organic synthesis, particularly in metal-catalyzed carbenoid chemistry, which allows for the construction of diverse molecular architectures. prepchem.comyoutube.com Several methods have been developed for the synthesis of α-diazo amides. prepchem.com One common approach is through diazo transfer from a sulfonyl azide, such as p-acetamidobenzenesulfonyl azide, to an α-benzoylated ester, which can then be converted to the corresponding amide.
Another efficient route involves the acylation of an amine with an acid chloride followed by an elimination reaction to generate the α-diazo acetamide. prepchem.com This method is broadly applicable due to the wide availability of primary and secondary amine substrates. prepchem.com While not a direct intermediate in the primary synthesis of this compound, the synthesis of α-diazo amide intermediates is a significant area of research for creating diverse acetamide derivatives.
Derivatization Strategies and Functional Group Transformations
Derivatization of the parent compound, this compound, allows for the systematic modification of its structure to enhance potency and selectivity for biological targets. Key strategies involve transformations at the amide nitrogen, the adjacent α-carbon, and the introduction of heterocyclic systems.
The amide moiety of this compound serves as a critical anchor point for introducing diverse substituents, significantly influencing the compound's properties. Research has focused on creating a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, where various groups are substituted at the carbon adjacent to the amide nitrogen (C1) nih.gov. The core synthetic approach involves coupling 3,4-dichlorophenylacetic acid with a suitably substituted N-methyl-N-[2-(1-pyrrolidinyl)ethyl]amine.
One prominent series of derivatives is the 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides nih.govnih.gov. The synthesis of these compounds explores variants in the N-acyl, N-alkyl, and amino functions to optimize biological activity nih.gov. For instance, the N-methyl group is considered an optimal substituent on the amide nitrogen for certain biological targets nih.gov. These reactions typically involve standard amidation conditions, where an activated form of 3,4-dichlorophenylacetic acid (such as the acid chloride) is reacted with the appropriate secondary amine.
The general reactivity of N-substituted chloroacetamides, a related class, shows that the amide nitrogen can be part of various synthetic schemes, including alkylation and cyclization reactions, highlighting the versatility of the amide group in building more complex molecules researchgate.net.
Modification at the α-carbon of the acetamide chain—the carbon atom between the dichlorophenyl ring and the carbonyl group—is a crucial strategy for generating structural diversity. However, the primary focus in the literature has been on substitutions on the side chain attached to the amide nitrogen, rather than directly on the α-carbon of the 2-(3,4-dichlorophenyl)acetyl moiety itself nih.govnih.gov.
In the development of potent opioid kappa agonists, various alkyl and aryl substituents were introduced at the C1 position of the N-[2-(1-pyrrolidinyl)ethyl] side chain, which is adjacent to the amide nitrogen nih.govnih.gov. This position is electronically analogous to the α-carbon of the entire molecule in terms of its proximity to the amide functionality. Starting from chiral amino acids, researchers have successfully introduced groups such as 1-methylethyl and substituted-aryl groups at this position nih.gov. This approach led to the discovery of potent compounds like 2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide nih.gov.
The table below summarizes key substitutions made on the ethyl side chain attached to the amide nitrogen, effectively modifying the group at the α-position relative to the amide bond within that chain.
| Parent Compound | Substituent at C1 of Ethyl Chain | Resulting Derivative Example |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide | 1-methylethyl | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide nih.gov |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide | 3-aminophenyl | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide nih.gov |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide | Phenyl | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide nih.gov |
The introduction of heterocyclic rings is a common strategy in medicinal chemistry to modulate physicochemical properties and target interactions. For derivatives of this compound, a pyrrolidine (B122466) ring has been a key heterocyclic moiety incorporated into the side chain attached to the amide nitrogen nih.govnih.gov.
The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves precursors that already contain the pyrrolidine ring nih.gov. These precursors, typically derived from amino acids like proline, are then coupled with 3,4-dichlorophenylacetic acid. This modular approach allows for the reliable introduction of the pyrrolidinyl group, which has been found to be optimal for certain biological activities nih.gov. The presence of this heterocyclic ring is a defining feature of a series of potent and selective kappa-opioid agonists derived from the parent acetamide structure nih.govnih.gov.
Stereoselective Synthesis of Chiral Analogues
The introduction of stereocenters into the derivatives of this compound has been shown to be critical for biological activity. Stereoselective synthesis allows for the preparation of specific enantiomers, which often exhibit different potencies and selectivities.
A primary method for achieving stereoselectivity is the use of chiral starting materials. Chiral amino acids have been employed as precursors to introduce alkyl and aryl substituents at the C1 position of the N-[2-(1-pyrrolidinyl)ethyl] side chain in a stereocontrolled manner nih.govnih.gov. This approach ensures that the resulting acetamide derivatives are obtained as specific stereoisomers. For example, the (1S) configuration was specifically synthesized for compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, which proved to be a highly potent compound nih.gov.
The development of stereoselective synthetic routes often utilizes chiral auxiliaries. For the synthesis of chiral amines, which are key intermediates, auxiliaries such as (R)-(+)-2-methyl-2-propanesulfinamide can be employed to direct the stereochemical outcome of nucleophilic additions to imines researchgate.net. This method allows for the synthesis of enantiomerically enriched amines that can then be acylated to form the final chiral acetamide analogues researchgate.net. The choice of reagents and reaction conditions can even allow for a reversal of diastereoselectivity, providing access to both enantiomers from the same chiral auxiliary researchgate.net.
The table below highlights examples of chiral analogues and the synthetic strategy employed.
| Chiral Analogue | Key Stereocenter | Synthetic Strategy |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide | C1 of the ethyl side chain | Use of chiral amino acid precursors nih.gov |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide | C1 of the ethyl side chain | Use of chiral amino acid precursors nih.gov |
| General Chiral Diarylmethylamines | α-carbon to nitrogen | Diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines researchgate.net |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the N-methyl (-CH₃) protons. The protons on the dichlorophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The methylene protons adjacent to the carbonyl group would likely resonate as a singlet, while the N-methyl protons would also appear as a singlet, typically at a higher field.
In the ¹³C NMR spectrum, distinct signals would be observed for the carbonyl carbon, the carbons of the dichlorophenyl ring, the methylene carbon, and the N-methyl carbon. The carbonyl carbon is expected to have the most downfield chemical shift. The aromatic carbons would appear in the range of δ 120-140 ppm, with their specific shifts influenced by the chloro-substituents. The methylene and N-methyl carbons would resonate at higher fields. A synthesis study of related N-(2,4-Dichlorophenyl)acetamide has confirmed the use of NMR in its characterization, underscoring the technique's importance in verifying the successful synthesis of such compounds. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3,4-dichlorophenyl)-N-methylacetamide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.6 | 128 - 135 |
| Methylene (-CH₂-) | ~3.7 | ~45 |
| N-Methyl (-CH₃) | ~2.8 | ~26 |
| Carbonyl (C=O) | - | ~170 |
| C-Cl | - | 130 - 133 |
| C-C (Aromatic) | - | ~138 |
Note: These are estimated values based on analogous structures and general NMR principles.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. While a specific experimental mass spectrum for this compound is not available in the provided search results, the fragmentation behavior can be inferred from the general principles of amide fragmentation.
Upon electron ionization, the molecule would form a molecular ion (M⁺•), the peak for which would confirm the molecular weight of the compound. The fragmentation of N-aryl acetamides is often characterized by specific cleavage patterns. For aromatic amides, a common fragmentation involves the formation of a resonance-stabilized benzoyl cation, which may further lose a CO molecule to form a phenyl cation. researchgate.net
In the case of this compound, key fragmentation pathways would likely involve the cleavage of the amide bond. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. uni.lu For N-methylacetamide, the breaking of the peptide bond and the N-Cα bond has been observed to correlate with resonant excitation at the N1s edge. nih.govrsc.org A significant fragment would be the dichlorobenzyl cation or related species. The presence of chlorine atoms would also give rise to a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Possible Origin |
| [C₉H₉Cl₂NO]⁺• (Molecular Ion) | 217/219/221 | Intact molecule |
| [C₇H₅Cl₂]⁺ | 159/161/163 | Dichlorobenzyl cation |
| [CH₃NHCO]⁺ | 58 | Fragment from amide cleavage |
| [CH₃NHCH₂]⁺ | 44 | Fragment from amide cleavage |
Note: The m/z values for chlorine-containing fragments will show an isotopic pattern.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds. A detailed spectroscopic analysis of the closely related compound, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, provides valuable insights into the expected IR spectrum. nih.govresearchgate.net
The most prominent features in the IR spectrum would be the amide bands. The N-H stretching vibration, if present as a secondary amide impurity, would appear as a sharp band around 3300 cm⁻¹. However, for the N-methylated compound, this band would be absent. The C=O stretching vibration of the amide group (Amide I band) is expected to be a strong absorption in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band), typically found in secondary amides, would be absent. The C-N stretching vibration would also be present.
The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would be observed just below 3000 cm⁻¹. The C-Cl stretching vibrations of the dichlorophenyl group would give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide C=O | Stretching (Amide I) | 1630 - 1680 | Strong |
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Aliphatic C-H | Stretching | < 3000 | Medium |
| C-N | Stretching | 1350 - 1000 | Medium |
| C-Cl | Stretching | < 800 | Strong to Medium |
X-ray Crystallography of Co-crystals and Complexes
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported in the searched literature, the structure of a closely related derivative, 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, offers significant insights. nih.gov In this related structure, the mean plane of the dichlorophenyl ring is twisted with respect to the thiazole (B1198619) ring, and the molecules are linked in the crystal by N-H···N hydrogen bonds, forming inversion dimers. nih.gov
The study of co-crystals, which are crystalline solids containing two or more different molecules in the same crystal lattice, is a growing area of pharmaceutical science. mdpi.com Hydrogen bonding plays a crucial role in the formation and stability of co-crystals. researchgate.net In the context of this compound, the amide group can act as both a hydrogen bond donor (N-H, if not methylated) and acceptor (C=O). This allows for the formation of various hydrogen bonding motifs, such as acid-amide or amide-amide interactions, which can be harnessed to form co-crystals with other molecules. researchgate.net The formation of co-crystals can significantly alter the physicochemical properties of a compound.
Conformational Analysis of Derivatives
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For derivatives of this compound, conformational analysis is crucial for understanding their interactions with biological targets.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method used in computational physics and chemistry.
Molecular Geometry Optimization
Molecular geometry optimization is a computational process that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net This stable arrangement corresponds to the lowest energy conformation on the potential energy surface. For molecules in the N-phenylacetamide family, DFT calculations, often using a basis set like B3LYP/6-31G**, are employed to predict key structural parameters. scispace.com
Table 1: Representative Geometrical Parameters Calculated via DFT
| Parameter | Atoms Involved | Typical Calculated Value (Å or °) | Significance |
|---|---|---|---|
| Bond Length | C=O | ~1.24 Å | Indicates the double bond character of the carbonyl group. nih.gov |
| Bond Length | C-N (amide) | ~1.36 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |
| Bond Length | C-Cl | ~1.75 Å | Represents the covalent bond between a phenyl carbon and a chlorine atom. |
| Bond Angle | O=C-N | ~122° | Reflects the sp² hybridization of the carbonyl carbon. |
| Dihedral Angle | C-C-N-C | ~180° | Defines the planarity and trans conformation of the amide bond. |
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculations help in assigning the vibrational modes of the molecule to specific experimental spectral bands. umich.edu
For an N-methylacetamide derivative, key vibrational modes include the amide bands, C-H stretching, and C-Cl stretching. nih.gov The amide I band, primarily associated with the C=O stretching vibration, is particularly sensitive to the molecular environment and hydrogen bonding. acs.org DFT calculations on N-methylacetamide and its derivatives have been used extensively to understand the contributions of different molecular components to the amide I, II, and III bands. nih.govnih.gov
Table 2: Key Vibrational Frequencies and Their Assignments
| Vibrational Mode | Primary Motion | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amide I | C=O Stretch | 1640 - 1680 nih.gov |
| Amide II | N-H Bend coupled with C-N Stretch | 1510 - 1570 |
| Amide III | C-N Stretch coupled with N-H Bend | 1250 - 1300 |
| Aromatic C-H Stretch | C-H Stretch (Phenyl Ring) | 3000 - 3100 researchgate.net |
| Aliphatic C-H Stretch | C-H Stretch (Methyl/Methylene) | 2850 - 3000 umich.edu |
| C-Cl Stretch | C-Cl Stretch (Phenyl Ring) | 550 - 850 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netsemanticscholar.org
For dichlorophenyl acetamide (B32628) derivatives, the HOMO is typically localized on the electron-rich dichlorophenyl ring, while the LUMO is often distributed across the acetamide moiety. researchgate.netresearchgate.net This distribution suggests that the dichlorophenyl ring is the primary site for electrophilic attack, while the acetamide group is more susceptible to nucleophilic attack. The energy gap helps to characterize the charge transfer that can occur within the molecule. xisdxjxsu.asia
Table 3: Representative Frontier Molecular Orbital Energies
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |
Note: Values are illustrative based on similar dichlorophenyl derivatives and can vary with the specific DFT method and basis set used. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is essential for predicting its reactivity and intermolecular interaction sites. uni-muenchen.deavogadro.cc The MEP surface is colored according to the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net
In a molecule like 2-(3,4-dichlorophenyl)-N-methylacetamide, the MEP map would typically show a strong negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.netresearchgate.net Conversely, a positive potential (blue) would be expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor. The dichlorophenyl ring would exhibit a complex potential distribution influenced by the electronegative chlorine atoms. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wikipedia.orgwisc.edu It interprets the electronic wavefunction in terms of localized Lewis-like structures (bonds and lone pairs). wikipedia.org The analysis quantifies the stabilization energy, E(2), associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu
Table 4: Representative NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(N) | π(C=O) | n → π | High (> 50) |
| LP(O) | σ(C-N) | n → σ | Moderate |
| LP(Cl) | π(C-C)ring | n → π | Low to Moderate |
| σ(C-H) | σ(C-N) | σ → σ | Low |
Note: LP denotes a lone pair, and σ and π* denote antibonding orbitals. E(2) values are illustrative.*
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or enzyme. meilerlab.orgrjptonline.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.govaacrjournals.org
While a specific protein target for this compound requires a defined biological context, docking simulations could explore its potential as an inhibitor for various enzymes. For instance, similar small molecules have been docked against targets like Bcl-2 protein, tyrosine kinases, and enzymes involved in neurodegenerative diseases. rjptonline.orgjetir.orgnih.gov
Table 5: Illustrative Output from a Molecular Docking Simulation
| Parameter | Description | Example Value/Result |
|---|---|---|
| Binding Affinity (Docking Score) | An estimate of the binding free energy. More negative values indicate stronger binding. | -7.0 to -10.0 kcal/mol plos.org |
| Hydrogen Bonds | Interactions between a hydrogen atom and an electronegative atom (O, N). | Amide N-H with Aspartic Acid; Carbonyl O with Arginine nih.gov |
| Hydrophobic Interactions | Interactions between nonpolar groups. | Dichlorophenyl ring with Leucine, Valine, or Phenylalanine residues. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Dichlorophenyl ring with Phenylalanine, Tyrosine, or Tryptophan residues. |
Ligand-Target Protein Interaction Modeling
Ligand-target protein interaction modeling is a cornerstone of computational drug discovery, aiming to predict and characterize the binding of a small molecule (ligand) to a protein target. nih.gov This process typically involves methods like molecular docking and pharmacophore modeling to identify potential biological targets and elucidate the molecular basis of the interaction.
For this compound, the key structural features guiding its interactions are the dichlorinated phenyl ring, the flexible acetamide linker, and the N-methyl group. Computational approaches would screen this ligand against libraries of protein structures to identify potential binding partners. nih.gov The predictions are based on the principle of complementarity, where the ligand's shape and chemical properties match a corresponding binding pocket on the protein surface. plos.org
The modeling process considers several types of interactions:
Hydrophobic Interactions: The 3,4-dichlorophenyl group is significantly hydrophobic and is predicted to favorably interact with nonpolar pockets in a protein, lined with amino acid residues such as valine, leucine, and isoleucine.
Hydrogen Bonding: The secondary amide group (-C(=O)NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows the molecule to form specific, directional interactions with polar residues like serine, threonine, or the peptide backbone of the protein.
Aromatic Interactions: The phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding site.
These computational methods generate a ranked list of potential protein targets, providing hypotheses for subsequent experimental validation. mdpi.com
Binding Mode Predictions
Once a potential protein target is identified, binding mode prediction aims to determine the most likely orientation and conformation of this compound within the protein's active site. researchgate.net Molecular docking algorithms are the primary tools used for this purpose. These programs sample a vast number of possible poses and score them based on a force field that estimates the binding affinity. nih.gov
A predicted binding mode for this compound would detail the specific amino acid residues involved in the interaction. For instance, a docking simulation might predict that the carbonyl oxygen of the acetamide group forms a critical hydrogen bond with the backbone amide of a glycine (B1666218) residue, while the dichlorophenyl ring is buried in a hydrophobic pocket defined by several phenylalanine residues. mdpi.com The stability of such a predicted complex is often further assessed using more computationally intensive methods. nih.gov
Table 1: Illustrative Predicted Interactions for this compound with a Hypothetical Kinase Target
| Part of Ligand | Interacting Residue (Hypothetical) | Interaction Type | Predicted Distance (Å) |
| 3,4-Dichlorophenyl Ring | Phe-312 | π-π Stacking | 3.8 |
| N-H of Amide | Glu-250 (Backbone C=O) | Hydrogen Bond | 2.1 |
| C=O of Amide | Gly-189 (Backbone N-H) | Hydrogen Bond | 2.3 |
| Methyl Group | Val-215 | Hydrophobic | 4.1 |
Note: This data is illustrative and represents a typical output from a binding mode prediction study.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. fraserlab.com MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov
In the context of understanding the core interactions of amide-containing molecules, studies often use simpler molecules as proxies for the protein backbone. N-methylacetamide (NMA) is a widely used model system because it contains a peptide bond capped by two methyl groups, effectively representing the fundamental unit of a protein backbone. chemrxiv.orgresearchgate.net Data-driven, many-body potential energy functions developed for NMA can accurately describe its energetics, structural properties, and interactions with water, providing a quantum-mechanically accurate foundation for simulating more complex systems. chemrxiv.orgresearchgate.net These foundational studies on NMA help refine the force fields used in MD simulations of larger molecules like this compound, ensuring a more accurate representation of the critical amide bond dynamics within a protein binding site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.commdpi.com The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov
To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) is required. For each compound, a set of numerical "descriptors" is calculated. These can include:
Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.
Electronic Descriptors: Dipole moment, partial charges on atoms.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Statistical methods are then used to create an equation that correlates these descriptors with activity. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov
Table 2: Hypothetical Data for a QSAR Model of 2-(phenyl)-N-methylacetamide Analogues
| Compound Analogue | Substitution on Phenyl Ring | LogP (Descriptor 1) | Molar Refractivity (Descriptor 2) | Biological Activity (IC50, nM) |
| 1 | 3,4-dichloro | 2.85 | 58.7 | 150 |
| 2 | 4-chloro | 2.40 | 53.6 | 450 |
| 3 | 4-methyl | 2.25 | 54.1 | 800 |
| 4 | Unsubstituted | 1.90 | 48.5 | 2500 |
Note: This data is for illustrative purposes to explain the QSAR concept.
In Silico ADME Prediction and Pharmacokinetic Modeling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage drug development failures. nih.gov In silico ADME prediction uses computational models to estimate these pharmacokinetic parameters directly from the molecular structure of this compound, long before any experimental testing is conducted. nih.govfrontiersin.org
These predictive models are often built using large datasets of experimentally determined properties and machine learning algorithms. mdpi.com Key predicted properties include:
Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and skin permeability are calculated. frontiersin.org
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect how the compound is distributed throughout the body.
Metabolism: Models predict whether the compound is likely to be a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. nih.gov
Excretion: Properties like total clearance are estimated to predict how quickly the compound is removed from the body.
Physiologically Based Pharmacokinetic (PBPK) modeling can further integrate these predicted parameters with physiological data to simulate the drug's concentration over time in various organs and tissues. nih.gov
Table 3: Predicted In Silico ADME Properties for this compound
| ADME Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral absorption likely |
| Caco-2 Permeability (logPapp) | High (>0.9) | Readily crosses intestinal wall |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | Can potentially access CNS targets |
| Plasma Protein Binding (PPB) | High (>90%) | Low fraction of free drug in circulation |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6 |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| Excretion | ||
| Total Clearance (log ml/min/kg) | Low | Potentially longer half-life in the body |
Note: These values are representative predictions from common in silico ADME software and have not been experimentally verified.
Structure Activity Relationship Sar Studies of 2 3,4 Dichlorophenyl N Methylacetamide Derivatives
Impact of N-Substituents on Biological Activity and Selectivity
Modifications to the N-substituents of the core 2-(3,4-dichlorophenyl)-N-methylacetamide structure have a profound effect on biological activity. The parent compound serves as a template for a class of potent KOR agonists, where the nature of the substituent on the amide nitrogen dictates potency and selectivity.
Systematic studies on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides revealed that the combination of an N-methyl group and a 2-(3,4-dichlorophenyl)acetyl moiety is optimal for high KOR activity. nih.gov Within this framework, further substitutions on the ethyl linker between the amide and the pyrrolidine (B122466) ring were explored. For instance, introducing a 1-methylethyl group at the C1 position of the ethyl linker led to the highly potent and selective KOR agonist, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide. nih.gov
Further exploration showed that replacing the alkyl group at the C1 position with substituted aryl groups could enhance potency even more. The introduction of a 3-aminophenyl group at this position resulted in a compound that was five times more active than its 1-methylethyl counterpart in vitro. nih.gov Conversely, attaching a zwitterionic moiety like aspartic acid to this aryl group was found to dramatically reduce access to the central nervous system, creating peripherally-selective opioids. nih.gov This demonstrates that the N-substituent can be tailored not only to modulate potency but also to control the pharmacokinetic profile of the compound.
Another key modification involves the introduction of electrophilic groups to create affinity labels, which can bind irreversibly to the receptor. For example, substituting the C1-phenyl ring with an isothiocyanate group, as in 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA), transforms the reversible agonist into an irreversible KOR antagonist. nih.govrndsystems.com This highlights the critical role of the N-substituent's electronic properties in determining the mode of interaction with the receptor, shifting the pharmacological effect from agonism to long-lasting antagonism. nih.gov
Table 1: Impact of N-Substituents on Analgesic Potency Analgesic potency measured in a mouse abdominal constriction model.
| Compound | Key N-Substituent Feature (at C1 of ethyl linker) | Analgesic Potency (ED₅₀, mg/kg sc) | Reference |
|---|---|---|---|
| Compound 13 | (1S)-1-(1-methylethyl) | Potent | nih.gov |
| Compound 48 | (1R,S)-1-(3-aminophenyl) | 0.04 | nih.gov |
| Compound 8 | (1S)-1-phenyl | 0.004 | nih.gov |
Influence of Aryl Ring Substitutions and Chlorination Patterns on Efficacy
The 3,4-dichloro substitution pattern on the phenyl ring of the acetamide (B32628) moiety is a crucial determinant for high efficacy at the kappa-opioid receptor. This specific pattern is a hallmark of the prototypical KOR agonist U-50,488 and its numerous highly potent derivatives. nih.govnih.gov The presence and position of chlorine atoms on this aromatic ring significantly influence the compound's binding affinity and intrinsic activity.
The hydrophobic and electronic properties conferred by the two chlorine atoms in the meta and para positions are considered optimal for interaction with a specific hydrophobic pocket within the KOR binding site. nih.gov Studies on related classes of KOR agonists have shown that alternative aryl groups, such as 10-π-electron-rich systems like benzo[b]thiophene or 4-chlorophenoxy, can also produce high activity, but the 3,4-dichlorophenyl group remains a consistently effective choice for achieving potent agonism in the acetamide series. nih.gov The consistent use of this moiety across multiple successful KOR agonist campaigns underscores its importance for establishing the desired pharmacological profile. nih.govnih.gov
Stereochemical Effects on Receptor Binding and Pharmacological Response
Stereochemistry plays a pivotal role in the interaction of this compound derivatives with the kappa-opioid receptor. The receptor's chiral environment leads to significant differences in binding affinity and efficacy between stereoisomers.
In derivatives containing a chiral center on the N-substituent, one enantiomer typically displays substantially higher potency. For example, in the case of 2-(3,4-dichlorophenyl)-N-methyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide, the (1S)-enantiomer is exceptionally potent, being 146 times more active than the reference agonist U-50,488 in vitro. nih.gov Similarly, for a related series of N-[2-(1-pyrrolidinyl)cyclohexyl]acetamides, the S,S-trans enantiomers were found to be potent analgesics, while the R,R-trans isomer was completely inactive in both receptor binding and functional assays. nih.gov This stark difference in activity between enantiomers demonstrates a precise stereochemical requirement for the ligand to adopt the correct orientation for effective binding and receptor activation.
Relationship between Conformational Preferences and Biological Potency
The biological potency of these acetamide derivatives is strongly linked to their ability to adopt a specific low-energy conformation that is complementary to the KOR binding site. Conformational analysis has been a key tool in the rational design of these compounds. nih.gov
Research has shown that active derivatives must be able to occupy an energy minimum that closely resembles the bioactive conformation of the archetypal KOR agonist, U-50,488. nih.gov This preferred conformation allows for the optimal spatial arrangement of key pharmacophoric elements, such as the basic nitrogen, the amide carbonyl, and the 3,4-dichlorophenyl ring. Compounds that are conformationally constrained or favor alternative spatial arrangements exhibit significantly reduced or no KOR agonist properties. The synthesis of derivatives starting from chiral amino acids was successfully used to create molecules capable of adopting this necessary conformation, leading to the discovery of some of the most potent compounds in this class. nih.gov
Pharmacophore Elucidation for Specific Target Interactions
Pharmacophore modeling based on arylacetamide KOR agonists has identified the essential three-dimensional arrangement of chemical features required for receptor binding and activation. nih.gov These models provide a molecular-level explanation for the observed SAR.
For the this compound class, the key interactions governing the ligand-receptor recognition process are hypothesized to be: nih.gov
A salt bridge: An ionic interaction occurs between the protonated nitrogen of the ligand's pyrrolidine ring and the carboxylate group of a key aspartic acid residue (Asp138) in the receptor.
Hydrogen bonding: The carbonyl oxygen of the acetamide group acts as a hydrogen bond acceptor, interacting with the hydroxyl group of a tyrosine residue (Tyr312).
Hydrophobic and Aromatic Interactions: The 3,4-dichlorophenyl moiety engages in critical hydrophobic interactions with a pocket formed by surrounding amino acid side chains (including Tyr312, Leu224, Leu295, and Ala298). A π-stacking interaction between this dichlorophenyl ring and the side chain of Tyr312 is also considered important for stable binding. nih.gov
This pharmacophore model rationalizes the SAR data, explaining why the 3,4-dichlorophenyl group, the amide linker, and the basic amine, all held in a specific stereochemical and conformational arrangement, are critical for high-affinity binding and potent agonist activity at the kappa-opioid receptor.
In Vitro Biological Activities of 2 3,4 Dichlorophenyl N Methylacetamide Derivatives
Opioid Receptor Agonism/Antagonism Studies
Derivatives of 2-(3,4-dichlorophenyl)-N-methylacetamide have been a significant area of research in the development of selective kappa opioid receptor (KOR) ligands. The foundational structure is notably present in the well-characterized selective KOR agonist, U-50,488.
Kappa Opioid Receptor (KOR) Agonist Activity and Potency
A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which feature the this compound moiety, have been synthesized and evaluated for their efficacy as KOR agonists. nih.govuni-plovdiv.bg These studies aimed to explore the structure-activity relationships by introducing various substituents on the ethyl linking group.
In one study, the introduction of different alkyl and aryl substituents at the carbon adjacent to the amide nitrogen (C1 of the ethyl group) led to the discovery of highly potent KOR agonists. For instance, the compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide was found to be exceptionally potent. nih.gov Its activity in the mouse vas deferens assay, an in vitro model for opioid activity, was 146 times greater than that of the reference KOR agonist U-50,488. nih.gov
Further modifications, such as the introduction of a 1-methylethyl group at the C1 position, also yielded potent compounds. The derivative 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide was identified as an optimal compound in one series of variants. uni-plovdiv.bg Another derivative, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, as a racemate, demonstrated five times the in vitro activity of the aforementioned 1-methylethyl substituted compound. uni-plovdiv.bg
These findings highlight the significant KOR agonist potency that can be achieved through structural modifications of the this compound scaffold.
Specificity and Selectivity Profiling against Opioid Receptors
The primary focus of the research on these derivatives has been the development of compounds with high selectivity for the kappa opioid receptor over the mu (MOR) and delta (DOR) opioid receptors. The studies on N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides emphasize their identity as a novel series of potent and selective kappa-opioid agonists. uni-plovdiv.bg While detailed quantitative binding affinity data (Ki values) for MOR and DOR are not extensively tabulated in the provided abstracts, the repeated characterization of these compounds as "selective kappa-opioid agonists" indicates a significantly lower affinity for the other opioid receptor subtypes. uni-plovdiv.bg
The high potency at the KOR, as demonstrated in functional assays like the mouse vas deferens model, combined with this stated selectivity, underscores the therapeutic potential of these derivatives in modulating the kappa opioid system without significantly engaging other opioid receptors, which is often associated with undesirable side effects.
Antifungal Activity
Based on the available scientific literature, no in vitro studies detailing the antifungal activity of this compound or its direct derivatives against the specified fungal strains were identified.
Inhibition of Fungal Strains
There is no available research data on the inhibitory effects of this compound derivatives on Candida albicans, C. glabrata, C. krusei, Sclerotonia, Botrytis cinerea Pers, Gibberella zeae, Rhizoctorua solani, or Pyricularia oryzae.
Targeting Fungal Enzymes
There is no available research data on the ability of this compound derivatives to target and inhibit the fungal enzyme 14α-demethylase.
Antimicrobial Activity
Based on the available scientific literature, no in vitro studies specifically investigating the antimicrobial activity of this compound or its derivatives were identified.
Neurokinin Receptor Antagonism
Derivatives incorporating the dichlorophenyl and N-methylamide-like structures have been evaluated for their ability to act as antagonists at neurokinin (NK) receptors. nih.gov The tachykinin family of receptors, which includes NK1, NK2, and NK3, are G-protein coupled receptors involved in various physiological processes. guidetopharmacology.org
In one study, a novel class of neurokinin-2 (NK2) antagonists was developed where the N-methylamide function was incorporated into a more stable six-membered ring lactam. nih.gov A lead compound from this series demonstrated high potency as an NK2 antagonist with a pK(b) of 8.9 in human bladder smooth muscle functional assays. nih.gov This compound also showed excellent selectivity for the NK2 receptor over the human NK1 and NK3 receptors in radioligand binding studies, with significantly lower affinity for the latter two. nih.gov
| Derivative Class | Receptor Target | Activity/Affinity |
|---|---|---|
| 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones | Human NK1 | IC50 = 7.9 µM |
| Human NK2 | IC50 = 4 nM; pK(b) = 8.9 | |
| Human NK3 | IC50 = 1.8 µM |
Chemical structures related to this compound have been investigated as inhibitors of monoamine neurotransmitter reuptake. nih.gov Triple reuptake inhibitors (TRIs), also known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), act by blocking the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). wikipedia.org This action increases the extracellular concentrations of these neurotransmitters. wikipedia.org
A series of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines, which represent a closely related chemotype, were synthesized and found to be potent inhibitors of serotonin, norepinephrine, and dopamine reuptake in vitro. nih.gov This indicates that the 3,4-dichlorophenyl moiety is a key structural feature in compounds designed to interact with monoamine transporters. The development of such compounds is driven by the theory that enhancing neurotransmission in all three monoamine systems may lead to improved therapeutic outcomes in certain neurological conditions. nih.gov
Anti-inflammatory Activities
Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of pro-inflammatory mediators like leukotrienes from fatty acids such as arachidonic acid. nih.gov Inhibition of these enzymes is a target for developing anti-inflammatory agents. cabidigitallibrary.org
While direct studies on this compound are limited, related compounds containing chlorophenyl and methylacetamide functionalities have been evaluated as LOX inhibitors. nih.gov A series of chlorophenyl-furfuryl-based 1,2,4-triazole (B32235) derivatives incorporating an N-methylacetamide moiety were synthesized and tested for their ability to inhibit 15-lipoxygenase (15-LOX). nih.gov Several of these compounds demonstrated potent inhibitory activity, with IC50 values in the micromolar range. For example, the most active compounds in the series exhibited IC50 values between 17.43 ± 0.38 µM and 27.53 ± 0.82 µM. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring are critical for determining the 15-LOX inhibitory activity. nih.gov This suggests that the dichlorophenyl group of the target compound could contribute to similar anti-inflammatory potential via LOX inhibition.
| Compound Class | Enzyme Target | Inhibitory Activity (IC50) |
|---|---|---|
| Chlorophenyl-furfuryl-based 1,2,4-triazole methylacetamides | Soybean 15-Lipoxygenase (15-LOX) | 17.43 ± 0.38 µM |
| 19.35 ± 0.71 µM | ||
| 23.59 ± 0.68 µM | ||
| 26.35 ± 0.62 µM | ||
| 27.53 ± 0.82 µM |
Anticancer/Antitumor Activities (in vitro cell line studies)
Derivatives of this compound have emerged as a significant area of interest in oncological research. In vitro studies utilizing various cancer cell lines have demonstrated their potential as anticancer agents, primarily through mechanisms involving the inhibition of cell proliferation, induction of apoptosis, and targeting of specific proteins crucial for cancer progression and metastasis.
Inhibition of Cancer Cell Proliferation
The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. Research into amide compounds containing a 3,4-dichlorophenyl group has shown promising inhibitory activity. For instance, a study on gastric cancer cell lines, AGS and BGC-823, revealed that certain derivatives could potently inhibit cell growth. sioc-journal.cn One notable compound, (2E)-3-(3,4-dichlorophenyl)-1-(2-(3-(4-(trifluoromethyl)phenyl)propionyl)ethylazo)propan-2-en-1-one, demonstrated a half-maximal inhibitory concentration (IC₅₀) value of 1.94 ± 0.94 μmol/L against the AGS cell line. sioc-journal.cn
Similarly, studies on other phenylacetamide derivatives have consistently shown dose-dependent inhibition of cancer cell growth. tbzmed.ac.irnih.govnih.gov For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.govnih.govsemanticscholar.org In one study, the most active compounds against the PC3 cell line were those with a nitro moiety, with IC₅₀ values of 52 μM and 80 μM, compared to the reference drug imatinib (B729) (IC₅₀ = 40 μM). nih.govnih.gov Another phenylacetamide derivative, referred to as 3d, showed significant cytotoxic effects against MDA-MB-468 and PC-12 cells with an IC₅₀ value of 0.6±0.08 μM. tbzmed.ac.ir
| Compound | Cancer Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| (2E)-3-(3,4-dichlorophenyl)-1-(2-(3-(4-(trifluoromethyl)phenyl)propionyl)ethylazo)propan-2-en-1-one | AGS (gastric) | 1.94 ± 0.94 | sioc-journal.cn |
| Phenylacetamide derivative 3d | MDA-MB-468 (breast) | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative 3d | PC-12 (pheochromocytoma) | 0.6 ± 0.08 | tbzmed.ac.ir |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (prostate) | 52 | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (prostate) | 80 | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (breast) | 100 | nih.govnih.gov |
Targeting Specific Cancer-Related Proteins (e.g., Fascin (B1174746) protein)
A key aspect of modern cancer therapy is the targeting of specific proteins that are critical for tumor growth and metastasis. Fascin is an actin-bundling protein that plays a crucial role in forming filopodia, which are cellular protrusions essential for cell migration and invasion. nih.govnovita-pharm.com Elevated levels of fascin are found in many metastatic tumors and are associated with poor clinical outcomes. novita-pharm.com
Small-molecule inhibitors have been developed that specifically target the actin-bundling activity of fascin. novita-pharm.commdpi.com These inhibitors function by binding to a hydrophobic cleft between domains 1 and 2 of the fascin protein. nih.gov This binding induces a significant conformational change, leading to the distortion of actin-binding sites on fascin and thereby inhibiting its function. nih.gov By disrupting the formation of filopodia, these inhibitors effectively block tumor cell migration, invasion, and metastasis in vitro and in vivo. nih.govnovita-pharm.commdpi.com While the direct inhibition of fascin by this compound itself has not been explicitly detailed, the development of small-molecule inhibitors for this key metastatic protein highlights a promising therapeutic strategy for which structurally related compounds could be investigated.
Induction of Apoptotic Changes in Cancer Cells
Beyond inhibiting proliferation, an effective anticancer agent should ideally induce programmed cell death, or apoptosis, in cancer cells. Phenylacetamide derivatives have demonstrated significant pro-apoptotic activity in various cancer cell lines. tbzmed.ac.ir
One study showed that a specific phenylacetamide derivative (3d) triggers apoptosis by upregulating the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and Fas ligand (FasL). tbzmed.ac.ir Furthermore, this compound was found to significantly increase the activity of caspase-3, a key executioner caspase in the apoptotic pathway. tbzmed.ac.ir The induction of apoptosis was confirmed by the TUNEL assay, which detects DNA fragmentation, a hallmark of apoptotic cells. tbzmed.ac.ir These findings suggest that phenylacetamide derivatives can activate both intrinsic and extrinsic apoptosis signaling pathways, making them promising candidates for further development as cancer therapeutics. tbzmed.ac.ir
Other Reported Biological Activities (e.g., antiviral, anti-HIV, antioxidant, antitubercular, antidiabetic, anticholinesterase activities based on structural similarity)
Based on structural similarities to other biologically active molecules, derivatives of this compound are being explored for a wide range of therapeutic applications beyond cancer treatment. nih.gov
Antiviral and Anti-HIV Activities: The acetamide (B32628) scaffold is present in various compounds with demonstrated antiviral properties. For instance, a novel series of 2-(2-(2,4-dichlorophenyl)-2H-1,2,4-triazol-3-ylthio)-N-arylacetamide derivatives were designed and synthesized as potential anti-HIV-1 agents. nih.gov Several of these compounds displayed low micromolar potency for inhibiting HIV-1 replication. nih.gov Other acetamide derivatives have also been evaluated as inhibitors of HIV-1, with some showing activity comparable to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The structural features of dichlorophenyl and acetamide moieties suggest a potential for developing new antiviral and anti-HIV agents.
Antioxidant Activity: Several studies have reported the antioxidant properties of acetamide derivatives. nih.govnih.gov These compounds have been tested for their ability to scavenge free radicals using methods like the ABTS radical cation scavenging assay. nih.gov Chalcone derivatives containing an N-arylacetamide group have also been synthesized and evaluated for their antioxidant potential. researchgate.net Given that oxidative stress is implicated in numerous diseases, compounds with antioxidant capabilities are of significant interest.
Antitubercular Activity: Tuberculosis remains a major global health threat, and new antitubercular agents are urgently needed. nih.gov The N-substituted acetamide framework is a key feature in several compounds synthesized and tested for activity against Mycobacterium tuberculosis. nih.govmdpi.comnih.gov For example, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were evaluated for their in vitro antitubercular activity against the H37Rv strain. nih.gov Cinnamic acid derivatives, which share structural elements, have also shown antitubercular activity. nih.gov
Antidiabetic Activity: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of drugs used to treat type 2 diabetes. rsc.org Novel hybrid sulfonamide-1,3,5-triazine–thiazole (B1198619) derivatives have been synthesized and shown to be potent inhibitors of DPP-4. rsc.org While structurally distinct, the exploration of small molecules for DPP-4 inhibition suggests a potential avenue for acetamide derivatives in antidiabetic research. Other studies have also investigated quinazolinone derivatives and aurone (B1235358) analogues for their antidiabetic properties. researchgate.netnih.gov
Anticholinesterase Activity: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. nih.govmdpi.com The search for new and effective AChE inhibitors is ongoing. Phthalimide-based analogs incorporating an acetamide linker have been synthesized and evaluated for their anticholinesterase activity. nih.gov Although these initial compounds showed lower potency than the reference drug donepezil, they represent a potential starting point for developing more effective inhibitors. nih.gov The core structure of N-methylacetamide could be incorporated into designs for new anticholinesterase agents.
| Compound Name |
|---|
| This compound |
| (2E)-3-(3,4-dichlorophenyl)-1-(2-(3-(4-(trifluoromethyl)phenyl)propionyl)ethylazo)propan-2-en-1-one |
| 2-(4-Fluorophenyl)-N-phenylacetamide |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide |
| 2-(2-(2,4-dichlorophenyl)-2H-1,2,4-triazol-3-ylthio)-N-arylacetamide |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide |
| donepezil |
| imatinib |
In Vivo Pharmacological Evaluation in Non Human Models
Analgesic Effects in Animal Models (e.g., mouse abdominal constriction model)
There is no available scientific data on the analgesic effects of 2-(3,4-dichlorophenyl)-N-methylacetamide in the mouse abdominal constriction model or other standard in vivo pain models. The abdominal constriction, or writhing test, is a widely used method to screen for peripherally acting analgesics by inducing a painful stimulus with an intraperitoneal injection of an irritant like acetic acid and observing the subsequent characteristic stretching behaviors. nih.govajpp.in Despite the utility of this model, studies specifically investigating this compound have not been published.
Antidepressant-like Activity in Rodent Models (e.g., forced swim test)
An extensive search of published research reveals no studies evaluating the antidepressant-like activity of this compound in rodent models such as the forced swim test (FST). The FST is a common behavioral test used for screening potential antidepressant efficacy of new compounds. nih.govresearchgate.net The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, and antidepressant treatments tend to reduce the duration of this immobility. nih.gov However, no experimental results for this compound in this or similar models are present in the scientific literature.
Locomotor Activity Modulation in Non-Human Animals
There is no available data from studies designed to assess the modulation of locomotor activity by this compound in non-human animal models. Locomotor activity is a crucial measure to understand the potential stimulatory or sedative effects of a compound on the central nervous system and to rule out false positives in other behavioral tests, such as the forced swim test. researchgate.net Research on the effects of this specific compound on spontaneous movement in animal models has not been reported.
Studies on Immunological Responses in Animal Models (e.g., mast cell activation potentiation)
A review of the scientific literature indicates that there are no available studies on the immunological responses to this compound, specifically concerning its effect on mast cell activation in animal models. Mast cells are key immune cells involved in allergic reactions and innate immunity, and their activation can be assessed through various in vivo models. nih.govnih.gov However, the potential for this compound to potentiate or inhibit mast cell activity has not been investigated.
Metabolism and Pharmacokinetics Non Human Adme Research
Future Research Directions and Emerging Applications
Exploration of New Therapeutic Targets and Indications for Derivatives
Research into derivatives of the 2-(3,4-dichlorophenyl)-N-methylacetamide scaffold has primarily centered on its potent activity at opioid receptors, particularly as kappa (κ) opioid agonists. nih.gov However, the structural framework is versatile, allowing for modifications that can shift its selectivity towards other therapeutic targets. The exploration of these new targets is a key area of future research.
One significant area of investigation involves the dopamine (B1211576) D3 receptor. The dopamine D3 receptor has been identified as a potential target for modulating the effects of psychostimulants. nih.govnih.gov The development of D3-selective ligands is hampered by the lack of compounds with high selectivity over the D2 receptor subtype. nih.govnih.gov Derivatives incorporating the dichlorophenyl moiety, linked via a piperazine (B1678402) ring and an alkyl chain to an aryl amide, have shown promise as high-affinity and selective D3 receptor ligands. nih.gov These compounds are being investigated for their potential role in understanding and treating substance abuse disorders. nih.govnih.gov
Furthermore, the core structure has been adapted to create inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). acs.orgresearchgate.net Modafinil, a structurally related compound, is a known dopamine reuptake inhibitor. acs.org By modifying the acetamide (B32628) group and the substituents on the phenyl rings, researchers have synthesized analogues with varying affinities and selectivities for these transporters. acs.org This line of research could lead to the development of novel antidepressants or treatments for attention-deficit/hyperactivity disorder (ADHD).
Additionally, peripherally selective noradrenaline reuptake inhibitors have been developed from related structures for conditions like stress urinary incontinence. nih.gov This demonstrates the potential for derivatives to be targeted to the peripheral nervous system to treat conditions where central nervous system effects are undesirable.
Design of Novel Analogues with Enhanced Selectivity, Potency, and Improved Pharmacokinetic Profiles
A central focus of ongoing research is the rational design of new analogues with superior pharmacological properties. This involves chemical modifications to enhance binding affinity and selectivity for the intended target, while also optimizing pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME).
Strategies to enhance potency and selectivity often involve altering the substituents on the aromatic rings and modifying the linker between the dichlorophenyl group and the rest of the molecule. For instance, in the development of dopamine D3 receptor ligands, replacing a flexible butyl linker with a more rigid trans-butenyl linker was found to optimize D3 receptor affinity and selectivity over the D2 receptor. nih.gov The introduction of different aryl amide groups at the terminus of the molecule also significantly influences binding affinity. nih.gov
Improving pharmacokinetic profiles is another critical aspect. High lipophilicity, for example, can lead to poor solubility and non-specific binding. Researchers have successfully reduced the lipophilicity of certain D3 receptor antagonists by modifying the aryl amide portion of the molecule, which is expected to improve their drug-like properties. nih.gov In the development of peripherally-selective noradrenaline reuptake inhibitors, the replacement of a hydroxyl group with an acetamide group increased the molecule's polarity, thereby limiting its ability to cross the blood-brain barrier. nih.gov
The table below summarizes the pharmacological profiles of selected analogues, illustrating the impact of structural modifications on receptor affinity and selectivity.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (D2/D3) | Reference |
| NGB 2904 | Dopamine D3 | 2.0 | 56 | nih.gov |
| Compound 29 | Dopamine D3 | 0.7 | 133 | nih.gov |
| Analogue 51 | Dopamine D3 | 1.4 | 64 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Integration of Computational and Experimental Approaches in Lead Optimization and Drug Discovery
Modern drug discovery relies heavily on the synergy between computational modeling and experimental validation to accelerate the process of lead optimization. ijpsjournal.comjddhs.com This integrated approach is crucial for refining derivatives of this compound.
Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to predict how newly designed analogues will interact with their target receptors. ijpsjournal.comcambridge.orgnih.gov These methods allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted affinity and selectivity. ijpsjournal.com For G-protein coupled receptors (GPCRs), which include opioid and dopamine receptors, computational modeling helps in understanding the three-dimensional structure of the receptor-ligand complex and identifying key interactions that determine binding. nih.govspringernature.com
The insights gained from computational studies guide the synthesis of promising new compounds. These compounds are then subjected to a battery of experimental assays to determine their actual binding affinities, functional activities, and pharmacokinetic properties. jddhs.com High-throughput screening allows for the rapid evaluation of many compounds, while techniques like X-ray crystallography and NMR spectroscopy can provide detailed structural information about the drug-target interaction. jddhs.com This iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful strategy for efficient lead optimization. ijpsjournal.com
Q & A
Q. What are the established synthetic routes for 2-(3,4-dichlorophenyl)-N-methylacetamide, and how are purity and yield optimized?
The synthesis typically involves coupling 3,4-dichlorophenylacetic acid derivatives with methylamine. For example, a method adapted from analogous acetamide syntheses uses 3,4-dichlorophenylacetic acid and methylamine in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, followed by triethylamine-mediated activation. Purification is achieved via extraction (e.g., aqueous HCl washes), column chromatography, or crystallization from dichloromethane/ethyl acetate mixtures. Yield optimization requires stoichiometric control of reactants and inert atmosphere conditions to prevent side reactions . Purity is validated using gas chromatography (GC) or HPLC, with ≥99% purity criteria .
Q. What analytical techniques are most reliable for structural characterization of this compound?
X-ray crystallography is the gold standard for confirming molecular conformation and intermolecular interactions. For instance, studies on structurally similar acetamides reveal dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups in a related compound), which influence biological activity . Complementary techniques include:
Q. How are initial biological activities screened for this compound in receptor-binding studies?
In vitro radioligand displacement assays are standard. For κ-opioid receptor (KOR) selectivity, competition binding against [³H]U69,593 in transfected cell lines (e.g., CHO-K1) is performed. Structural analogs like U50,488 (a KOR agonist) show IC₅₀ values in the nanomolar range, guiding SAR refinement. Functional activity is further tested via cAMP inhibition assays .
Advanced Research Questions
Q. How does conformational analysis resolve contradictions in structure-activity relationships (SAR) for κ-opioid receptor agonism?
Conformational flexibility in the N-methylacetamide moiety and aryl ring orientation critically impacts receptor binding. For example, Barlow et al. (1991) demonstrated that constrained analogs with a pyrrolidinyl substituent adopt bioactive conformations, enhancing KOR affinity by 10-fold compared to unsubstituted derivatives. Computational docking (e.g., using Schrödinger Suite) identifies key interactions with Tyr312 and Asp138 residues in the KOR binding pocket, resolving discrepancies in potency across analogs .
Q. What methodologies address conflicting data on off-target receptor interactions (e.g., µ-opioid or δ-opioid receptors)?
Selectivity profiling using parallel assays is essential. For example:
- Functional assays : Measure β-arrestin recruitment or G-protein activation via BRET/TR-FRET.
- Kinetic studies : Assess association/dissociation rates (e.g., SR142801, a selective KOR agonist, shows >100-fold selectivity over µ-opioid receptors due to slower dissociation kinetics) .
Contradictions often arise from differences in cell lines or assay conditions, necessitating standardized protocols (e.g., consistent GTPγS concentrations) .
Q. How can computational modeling predict metabolic stability and toxicity of derivatives?
- ADMET prediction : Tools like SwissADME calculate logP (e.g., ~3.2 for this compound) and cytochrome P450 inhibition risks.
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the dichlorophenyl ring) in liver microsomes.
- Toxicophore mapping : Alerts for hepatotoxicity (e.g., α,β-unsaturated carbonyl motifs) guide structural modifications .
Notes
- For SAR studies, integrate crystallographic data (e.g., dihedral angles ) with functional assays to validate hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
